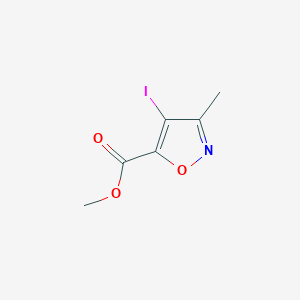
4-Iodo-3-méthyl-1,2-oxazole-5-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is a chemical compound with the molecular formula C6H6INO3. It has a molecular weight of 267.02 . This compound is in the form of a powder and is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of oxazole derivatives, such as “Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate”, can be achieved through a palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloroaromatics .Molecular Structure Analysis
The InChI code for “Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is 1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is a powder that is typically stored at a temperature of 4°C . It has a molecular weight of 267.02 .Mécanisme D'action
The exact mechanism of action of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is not well understood. However, it has been proposed that Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has also been found to possess anti-microbial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the lab. Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has also been found to exhibit low toxicity and can be used at high concentrations without causing harm to cells. However, the limitations of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate include its complex synthesis process and limited availability in the market.
Orientations Futures
For the use of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate in scientific research include the development of novel anti-cancer, anti-inflammatory, and anti-microbial agents.
Méthodes De Synthèse
Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate can be synthesized using a multi-step process involving the reaction of 4-iodo-3-methyl-1,2-oxazole-5-carboxylic acid with methanol and a suitable reagent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with methyl iodide to obtain Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate. The synthesis of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Méthodologie de synthèse et synthèse régiosélective
Le 4-iodo-3-méthyl-1,2-oxazole-5-carboxylate de méthyle est un bloc de construction précieux pour la synthèse des imidazoles. Les avancées récentes en matière de synthèse régiosélective ont mis en évidence son importance . Les chercheurs se sont concentrés sur la construction de liaisons spécifiques lors de la formation de l'imidazole, en mettant l'accent sur la compatibilité des groupes fonctionnels et les motifs de substitution autour du cycle. Ce composé joue un rôle crucial dans la création de molécules fonctionnelles utilisées dans les produits pharmaceutiques, les produits agrochimiques, les colorants pour les cellules solaires, les matériaux fonctionnels et la catalyse.
Potentiel antimicrobien
Les dérivés de l'imidazole, y compris ceux contenant la partie oxazole, présentent des propriétés antimicrobiennes. Bien que des études spécifiques sur le this compound soient limitées, des composés apparentés ont démontré un bon potentiel antimicrobien . Une exploration plus approfondie de ses effets antibactériens et antifongiques pourrait être précieuse.
Agents immunosuppresseurs
Le 4-iodo-3-méthylbenzoate de méthyle, un dérivé de notre composé, est utilisé dans la synthèse de nouveaux esters nitriques dérivés de la colchicine en tant qu'agents immunosuppresseurs . L'investigation des propriétés immunomodulatrices de notre composé pourrait révéler des applications thérapeutiques supplémentaires.
Activité antioxydante
Les composés contenant de l'imidazole présentent souvent des propriétés antioxydantes. Bien que des données directes sur le this compound soient rares, des structures apparentées ont montré un potentiel prometteur en matière de piégeage des radicaux . L'évaluation de sa capacité à contrer le stress oxydatif pourrait être intéressante.
Composés biologiquement actifs
Les dérivés de l'indole, présents dans diverses molécules biologiquement actives, présentent des similitudes avec les imidazoles. Ces composés sont explorés pour le traitement du cancer, l'activité antimicrobienne et d'autres applications thérapeutiques . L'investigation de l'interaction entre les indoles et notre composé pourrait révéler de nouveaux effets biologiques.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Propriétés
IUPAC Name |
methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVIGRLAMMUNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309457-57-4 |
Source


|
| Record name | methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)
![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)